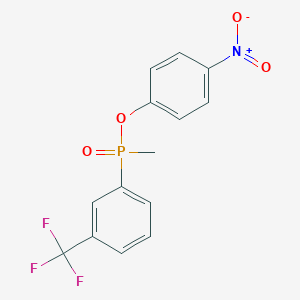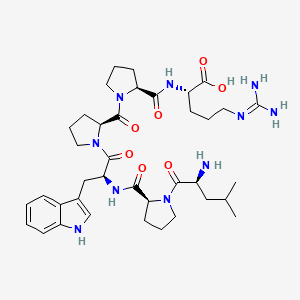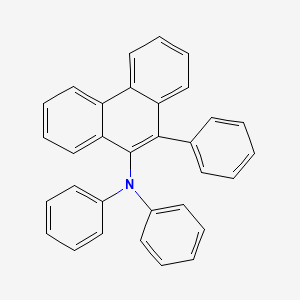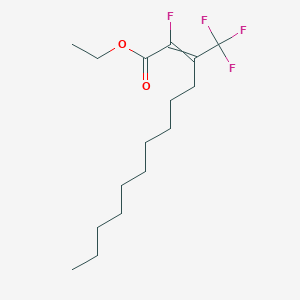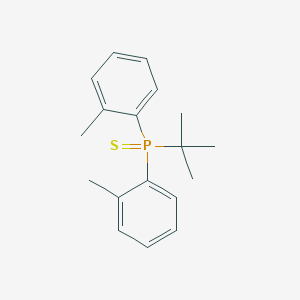
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, two methylphenyl groups, and a sulfanylidene-lambda~5~-phosphane core
Preparation Methods
The synthesis of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of tert-butyl chloride with bis(2-methylphenyl)phosphine sulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives.
Scientific Research Applications
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological macromolecules, potentially affecting their structure and function.
Comparison with Similar Compounds
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as tert-butyl-bis(2-methylphenyl)phosphane and other phosphine derivatives. These compounds share similar structural features but differ in their reactivity and applications. The presence of the sulfanylidene group in this compound imparts unique properties that distinguish it from other phosphine derivatives.
Similar compounds include:
- tert-butyl-bis(2-methylphenyl)phosphane
- tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane
Properties
CAS No. |
918962-32-0 |
|---|---|
Molecular Formula |
C18H23PS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H23PS/c1-14-10-6-8-12-16(14)19(20,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
InChI Key |
LCIOOVDKYSSHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



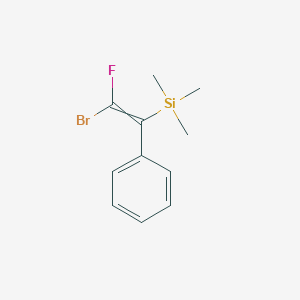
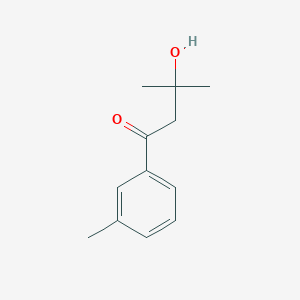
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
